2-Acetoxy-1,5-dibromopentane chemical properties
2-Acetoxy-1,5-dibromopentane chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Acetoxy-1,5-dibromopentane
Disclaimer: 2-Acetoxy-1,5-dibromopentane is not a widely documented compound in commercially available databases or peer-reviewed literature. Therefore, this guide provides a comprehensive analysis based on the established chemical principles of its parent structure, 1,5-dibromopentane, and predictive models based on the influence of the 2-acetoxy functional group. This document is intended for researchers, scientists, and drug development professionals and should be used as a theoretical and predictive resource. All proposed experimental protocols should be conducted with appropriate safety assessments.
Introduction
2-Acetoxy-1,5-dibromopentane represents a potentially valuable, bifunctional building block for organic synthesis. Its structure combines two primary alkyl bromide moieties, differentiated by the presence of an acetoxy group at the C-2 position. This substitution is predicted to induce significant changes in the molecule's physicochemical properties, reactivity, and spectroscopic signature compared to its well-documented parent, 1,5-dibromopentane. This guide will first establish a baseline by detailing the known properties of 1,5-dibromopentane and then provide an in-depth, predictive analysis of the target molecule, exploring its synthesis, reactivity, and potential applications.
Part 1: The Foundational Scaffold: 1,5-Dibromopentane
A thorough understanding of 1,5-dibromopentane is essential to predict the behavior of its 2-acetoxy derivative. This symmetrical dihalide serves as a common precursor for the synthesis of five- and six-membered cyclic compounds.[1]
Physical and Chemical Properties
1,5-Dibromopentane is a colorless to light brown liquid with the following properties:
| Property | Value | Source |
| Molecular Formula | C₅H₁₀Br₂ | [2][3] |
| Molecular Weight | 229.94 g/mol | [2][3] |
| CAS Number | 111-24-0 | [2][3] |
| Melting Point | -34 °C | [3] |
| Boiling Point | 110 °C at 15 mmHg | - |
| Density | 1.688 g/mL at 25 °C | - |
| Refractive Index (n20/D) | 1.512 | [3] |
| Solubility | Miscible with common organic solvents; low solubility in water. | [1] |
Synthesis of 1,5-Dibromopentane
There are two primary, well-established methods for the synthesis of 1,5-dibromopentane.
Method A: From 1,5-Pentanediol This method involves the reaction of 1,5-pentanediol with hydrobromic acid, typically with azeotropic removal of water.
Caption: Synthesis of 1,5-Dibromopentane from 1,5-Pentanediol.
Experimental Protocol (Method A):
-
Charge a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer with 1,5-pentanediol (1 equiv), 48% aqueous HBr (~3 equiv per -OH group), and octane (~7:1 v/w ratio to the diol).[4]
-
Heat the mixture in an oil bath to 145-150 °C with vigorous stirring.[4]
-
Collect the aqueous layer from the azeotropic distillate until approximately half of the theoretical amount of water is removed. The still head temperature will rise from ~89-92 °C to 96-100 °C.[4]
-
Set the condenser for total reflux and continue heating for several hours.[4]
-
After cooling, wash the organic phase with cold 85% v/v H₂SO₄ to remove any remaining bromoalkanol.[4]
-
Neutralize the octane solution, strip the solvent under reduced pressure, and purify the residue by distillation to yield 1,5-dibromopentane.[4]
Method B: Ring-Opening of Tetrahydropyran (THP) This alternative route involves the acid-catalyzed ring-opening of tetrahydropyran with hydrobromic acid.
Experimental Protocol (Method B):
-
In a 500 mL flask fitted with a reflux condenser, add 250 g of 48% hydrobromic acid, 75 g of concentrated sulfuric acid, and 21.5 g of redistilled tetrahydropyran.[4]
-
Gently heat the mixture to reflux for 3 hours.[4]
-
After cooling to room temperature, separate the lower organic layer.[4]
-
Wash the organic layer sequentially with saturated sodium carbonate solution and water.[4]
-
Dry the product over anhydrous calcium chloride and purify by vacuum distillation, collecting the fraction at 104-106 °C (2.53 kPa) to yield 1,5-dibromopentane (80-82% yield).[4]
Reactivity of 1,5-Dibromopentane
The reactivity of 1,5-dibromopentane is dominated by the two primary C-Br bonds. The bromine atoms are good leaving groups, making the terminal carbons electrophilic and susceptible to attack by nucleophiles.[1] These reactions typically proceed via an Sₙ2 mechanism.[5] Due to the presence of two reactive sites, reactions can result in mono- or di-substitution, offering a pathway to various linear and cyclic compounds.[1]
Part 2: Predictive Analysis of 2-Acetoxy-1,5-dibromopentane
The introduction of an acetoxy group at the C-2 position breaks the molecule's symmetry and is expected to significantly influence its properties and reactivity.
Proposed Synthesis
A logical synthetic route to 2-acetoxy-1,5-dibromopentane would involve the preparation of the precursor alcohol, 1,5-dibromo-2-pentanol (CAS 100606-66-4), followed by acetylation.[6]
Caption: Proposed acetylation of 1,5-dibromo-2-pentanol.
Proposed Experimental Protocol:
-
Step 2: Acetylation of 1,5-Dibromo-2-pentanol.
-
Dissolve 1,5-dibromo-2-pentanol (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add a suitable base, such as pyridine (1.5 equiv) or triethylamine, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add acetic anhydride (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-acetoxy-1,5-dibromopentane.
-
Predicted Physicochemical Properties
The addition of the polar acetoxy (ester) group will increase the molecular weight and polarity of the molecule compared to 1,5-dibromopentane.
-
Boiling Point: Expected to be significantly higher than 1,5-dibromopentane due to increased molecular weight and dipole-dipole interactions.
-
Solubility: The polarity will increase, likely improving solubility in moderately polar organic solvents like ethyl acetate and acetone, while remaining poorly soluble in water.
-
Density: Expected to be slightly lower than 1,5-dibromopentane, as the acetoxy group is less dense than the bromine atom it conceptually replaces from a more substituted position.
Predicted Reactivity
The key feature of 2-acetoxy-1,5-dibromopentane is the differential reactivity of the two C-Br bonds.
Caption: Key reactivity sites of 2-acetoxy-1,5-dibromopentane.
-
C-5 Bromide: This is a standard primary alkyl bromide. Its reactivity in Sₙ2 reactions is expected to be high, similar to that observed in 1,5-dibromopentane.[7] Steric hindrance is minimal at this position.
-
C-1 Bromide: This is also a primary alkyl bromide, but its reactivity is modulated by the adjacent acetoxy group at C-2.
-
Inductive Effect: The electronegative oxygen atoms of the acetoxy group will exert an electron-withdrawing inductive effect, slightly deactivating the C-1 position towards Sₙ2 attack by making it less electrophilic.
-
Steric Hindrance: The acetoxy group is bulkier than a hydrogen atom, which will increase the steric hindrance at C-1 compared to C-5, thereby slowing the rate of Sₙ2 reactions.[7]
-
-
Neighboring Group Participation (NGP): The acetoxy group is a classic participant in NGP. The carbonyl oxygen could potentially attack the C-1 carbon in an intramolecular Sₙ2 fashion, displacing the bromide and forming a five-membered cyclic acetoxonium ion intermediate. This intermediate would then be opened by an external nucleophile, leading to products with retention of stereochemistry if C-2 is chiral. This pathway can significantly accelerate the rate of substitution at C-1.
-
Elimination Reactions: The presence of the acetoxy group makes the proton at C-2 more acidic. Treatment with a strong, non-nucleophilic base could favor E2 elimination, potentially involving the C-1 bromide to form a vinyl acetate derivative.
This differential reactivity allows for selective functionalization. A carefully chosen nucleophile under controlled conditions (e.g., lower temperature) would likely react preferentially at the less hindered C-5 position.
Predicted Spectroscopic Data
-
¹H NMR Spectroscopy:
-
-CH(OAc)- (C-2): A multiplet significantly downfield, estimated around δ 4.8-5.2 ppm, due to the deshielding effect of the attached oxygen.
-
-CH₂Br (C-1): A multiplet further downfield than the C-5 protons, estimated around δ 3.6-3.8 ppm, due to the influence of the adjacent acetoxy group.
-
-CH₂Br (C-5): A triplet around δ 3.4 ppm, similar to 1,5-dibromopentane.
-
-CH₃ (of Acetoxy): A sharp singlet around δ 2.1 ppm.
-
-CH₂- (C-3, C-4): Complex multiplets in the alkyl region, estimated between δ 1.5-2.2 ppm.
-
-
¹³C NMR Spectroscopy:
-
-C=O (of Acetoxy): A signal in the typical ester carbonyl region, ~δ 170 ppm.
-
-CH(OAc)- (C-2): A signal around δ 70-75 ppm.
-
-CH₂Br (C-1): A signal around δ 35-40 ppm.
-
-CH₂Br (C-5): A signal around δ 33 ppm.
-
-CH₃ (of Acetoxy): A signal around δ 21 ppm.
-
-CH₂- (C-3, C-4): Signals in the alkyl region, ~δ 25-35 ppm.
-
-
Infrared (IR) Spectroscopy:
-
A strong, characteristic C=O stretching absorption for the ester functional group is expected around 1735-1750 cm⁻¹.
-
A C-O stretching absorption around 1230-1250 cm⁻¹.
-
C-Br stretching absorptions in the fingerprint region, typically below 700 cm⁻¹.
-
Potential Applications in Drug Development
As a heterobifunctional molecule, 2-acetoxy-1,5-dibromopentane could serve as a valuable synthetic intermediate.
-
Asymmetric Synthesis: If prepared in an enantiomerically pure form (from a chiral precursor), it could be used to introduce chiral centers into target molecules.
-
Linker Chemistry: The differentiated reactivity of the two bromide positions allows for sequential introduction of different functionalities, making it a candidate for use as a linker in constructing complex molecules like antibody-drug conjugates (ADCs) or PROTACs, after further modification.
-
Synthesis of Heterocycles: The 1,5-dihalide pattern is ideal for forming six-membered rings. Sequential reaction at C-5 and C-1 with dinucleophiles could lead to substituted piperidines or other saturated heterocycles, which are common scaffolds in medicinal chemistry.
Part 3: Safety and Handling
While specific safety data for 2-acetoxy-1,5-dibromopentane is unavailable, handling procedures should be based on the known hazards of its parent compound, 1,5-dibromopentane, and related alkylating agents.
-
Hazards: 1,5-Dibromopentane is known to cause skin and serious eye irritation.[2] Alkyl halides are generally considered to be harmful if swallowed and are potential alkylating agents.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
References
- ChemicalBook. (n.d.). 1,5-Dibromopentane synthesis.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- ResearchGate. (n.d.). 1 H NMR spectra of 2,... [Download Scientific Diagram].
- ChemicalBook. (n.d.). 2-Bromoacetophenone(70-11-1) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-BROMOACETAMIDE(683-57-8) 1H NMR spectrum.
- ChemBK. (n.d.). 2-Pentanol, 1,5-dibromo-.
- Benchchem. (n.d.). An In-Depth Technical Guide to (S)-2-Bromopentane: Synthesis, Stereochemistry, and Analysis.
- SpectraBase. (n.d.). 2'-Bromoacetophenone - Optional[1H NMR] - Spectrum.
- Google Patents. (n.d.). US3607951A - Process for preparing 1.4-dibromo-2-butanol.
- PubChem. (n.d.). 1,5-Dibromopentane.
- MDPI. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality.
- Organic Chemistry at CU Boulder. (2021). Loudon Chapter 9 Review: Reactions of Alkyl Halides.
- Guidechem. (n.d.). What are the properties and reactions of 1,5-Dibromopentane?.
- MSU Chemistry. (n.d.). Alkyl Halide Reactivity.
- Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions.
- Google Patents. (n.d.). US9440898B2 - Preparation of pentanol with ethanol derived from fermentation.
- YouTube. (2020). Reactivity of Alkyl Halides.
- NC State University Libraries. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry.
- AA Blocks. (n.d.). 1,5-Dibromopentane.
- ChemicalBook. (n.d.). 2-Acetoxy-2-methylpropionyl bromide | 40635-67-4.
- YouTube. (2024). Synthesis of (Z)-5-bromopent-2-ene.
- Scribd. (n.d.). P2P Synthesis | PDF.
- Google Patents. (n.d.). EP0254091A1 - Method for the production of 1-acetoxy-2,4-hexadien.
- PubChem. (n.d.). 1,5-Dibromopentan-2-one.
- Google Patents. (n.d.). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
- Organic Syntheses. (n.d.). 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone.
- PubMed Central. (n.d.). Bent and Twisted: Synthesis of an Alkoxy-Substituted (1,5)Naphthalene-paracyclophanediene.
Sources
- 1. guidechem.com [guidechem.com]
- 2. 1,5-Dibromopentane | C5H10Br2 | CID 8100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aablocks.com [aablocks.com]
- 4. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]
- 5. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chembk.com [chembk.com]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
